Epinephrine bitartrate
Overview
Description
Epinephrine bitartrate is an α,β-adrenergic receptor agonist . It has positive chronotropic and inotropic effects on cardiac muscle. Its major actions are mediated via activation of adenylate cyclase .
Synthesis Analysis
Epinephrine bitartrate was nominated for use as a 0.05% and 0.18% topical gel in combination with 4% lidocaine and 0.5% tetracaine for use as a local anesthetic .Molecular Structure Analysis
Epinephrine bitartrate has a molecular formula of C13H19NO9 . Its molecular weight is 333.29 . The method of analysis depends on the quantitative conversion of the substances into OS,W N-triacetyl derivatives which may be extracted into chloroform, weighed, identified, and examined polarimetrically for the determination of stereochemical composition .Chemical Reactions Analysis
The method of analysis depends on the quantitative conversion of the substances into OS,W N-triacetyl derivatives . The norepinephrine in a solution of U. S. P. epinephrine may be quantitatively isolated as its triacetyl derivative and determined colormetrically after deacetylation and oxidation to noradrenochrome .Physical And Chemical Properties Analysis
Epinephrine bitartrate has a molecular weight of 333.29 . It is soluble in DMSO at 67 mg/mL .Scientific Research Applications
Glaucoma Treatment
Epinephrine bitartrate has been used in the treatment of various forms of glaucoma for several decades. Research by Ballintine and Garner (1961) revealed that prolonged local treatment with epinephrine bitartrate led to a significant improvement in the coefficient of outflow in glaucomatous eyes. This improvement was primarily due to a reduction in the rate of production of aqueous humor and an increase in the facility of outflow with continued treatment over weeks or months (Ballintine & Garner, 1961).
Analytical Chemistry
In the field of analytical chemistry, El-Kommos et al. (1990) developed a spectrophotometric method for determining epinephrine and norepinephrine, including their bitartrate salts. This method, which involved the use of sodium periodate in aqueous alcoholic medium, was found to be simple, accurate, and particularly suitable for routine analysis of epinephrine and norepinephrine injections (El-Kommos, Mohamed, & Khedr, 1990).
Pharmaceutical Analysis
T. Wilson (1990) conducted a study focusing on the validation of an amperometric high-performance liquid chromatographic determination of epinephrine in bupivacaine and epinephrine injection. This research aimed to develop and validate a sensitive and specific assay method for epinephrine as the bitartrate salt (Wilson, 1990).
Veterinary Medicine
In veterinary medicine, Joseph L. Scott (1962) investigated the metabolism of labeled epinephrine in the Leghorn Chicken. This study focused on the role of certain enzymes in the inactivation of epinephrine, providing initial indications that monoamine oxidase is involved in epinephrine inactivation in chickens (Scott, 1962).
Ocular Pharmacology
Research in ocular pharmacology has explored the effects of epinephrine bitartrate on various aspects of eye health. For example, Hull et al. (1975) studied the impact of epinephrine on the corneal endothelium, finding that intracameral epinephrine, especially in certain dilutions, could prevent endothelial damage during intraocular surgery (Hull et al., 1975).
Safety And Hazards
properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m01/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-NDAAPVSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049415 | |
Record name | Epinephrine bitartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bronitin | |
CAS RN |
51-42-3 | |
Record name | (-)-Epinephrine (+)-bitartrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epinephrine bitartrate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epinephrine bitartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPINEPHRINE BITARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30Q7KI53AK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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